molecular formula C12H10FN5 B12191599 N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12191599
M. Wt: 243.24 g/mol
InChI Key: VCUQAHWCXDTNME-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Substitution Reaction: The triazole ring is then subjected to a substitution reaction with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction.

Scientific Research Applications

N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10FN5

Molecular Weight

243.24 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C12H10FN5/c13-10-3-1-9(2-4-10)7-14-11-5-6-12-16-15-8-18(12)17-11/h1-6,8H,7H2,(H,14,17)

InChI Key

VCUQAHWCXDTNME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NN3C=NN=C3C=C2)F

Origin of Product

United States

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